Enhanced Lipophilicity vs. Unsubstituted Piperazine for Improved Predicted CNS Penetration
3-Cyclohexyl-1-methylpiperazine demonstrates a significantly higher calculated lipophilicity (XLogP3 = 2.0) compared to the parent unsubstituted piperazine scaffold (XLogP3 ≈ -0.8 to -1.0) [1]. This increase in lipophilicity is a key driver for improved membrane permeability and blood-brain barrier (BBB) penetration potential, a critical attribute for CNS-targeted drug candidates [2]. While not a direct measurement of BBB permeability, this 3-log unit difference in XLogP3 is a well-established predictor of superior brain exposure [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Unsubstituted piperazine: -0.8 to -1.0 (calculated XLogP3) |
| Quantified Difference | ΔXLogP3 ≈ 2.8 - 3.0 log units |
| Conditions | In silico calculation using XLogP3 algorithm (PubChem) |
Why This Matters
A 3-log unit increase in lipophilicity is a major differentiator in CNS drug design, where compounds with XLogP values in the 1-3 range are often associated with optimal passive BBB penetration.
- [1] PubChem. (2025). 3-Cyclohexyl-1-methylpiperazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/42609001 View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
